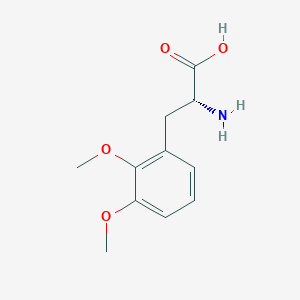
3-Nitro-5-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-nitro-5-(trifluorométhyl)phénylacétique est un composé organique caractérisé par la présence d’un groupe nitro (-NO2) et d’un groupe trifluorométhyle (-CF3) liés à un cycle phényle, ainsi que d’une partie acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-nitro-5-(trifluorométhyl)phénylacétique implique généralement la nitration de l’acide 5-(trifluorométhyl)phénylacétique. Le processus de nitration peut être réalisé en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique dans des conditions de température contrôlées pour introduire le groupe nitro à la position souhaitée sur le cycle phényle.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réactions de nitration à grande échelle suivies de processus de purification tels que la recristallisation ou la chromatographie pour obtenir le produit pur. Le choix des solvants, le contrôle de la température et la durée de la réaction sont des facteurs critiques pour optimiser le rendement et la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-nitro-5-(trifluorométhyl)phénylacétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que l’hydroxyde de sodium (NaOH) ou le tert-butoxyde de potassium (KOtBu).
Principaux produits
Oxydation : Conversion du groupe nitro en groupe acide carboxylique.
Réduction : Formation d’acide 3-amino-5-(trifluorométhyl)phénylacétique.
Substitution : Remplacement du groupe trifluorométhyle par d’autres nucléophiles.
Applications De Recherche Scientifique
L’acide 3-nitro-5-(trifluorométhyl)phénylacétique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-nitro-5-(trifluorométhyl)phénylacétique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec des molécules biologiques, tandis que le groupe trifluorométhyle peut améliorer la lipophilie et la stabilité métabolique du composé. Ces interactions peuvent moduler diverses voies biochimiques et processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(trifluorométhyl)phénylacétique : Il ne possède pas de groupe nitro, ce qui le rend moins réactif dans certaines réactions chimiques.
Acide 3,5-bis(trifluorométhyl)phénylacétique : Il contient un groupe trifluorométhyle supplémentaire, ce qui peut modifier ses propriétés chimiques et sa réactivité.
Unicité
L’acide 3-nitro-5-(trifluorométhyl)phénylacétique est unique en raison de la présence de groupes nitro et trifluorométhyle, qui confèrent une réactivité chimique et une activité biologique potentielle distinctes. La combinaison de ces groupes fonctionnels en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C9H6F3NO4 |
|---|---|
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)6-1-5(3-8(14)15)2-7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) |
Clé InChI |
AAEGSGFTVMVOGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)
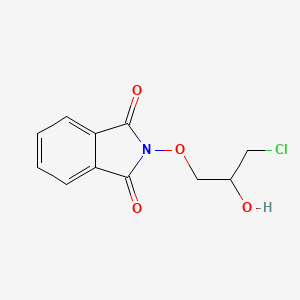
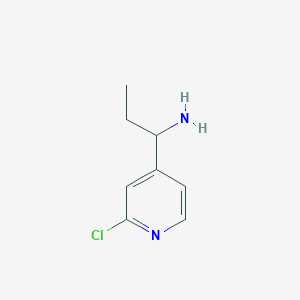
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)
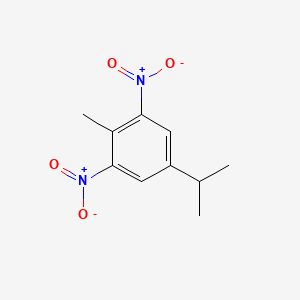

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)

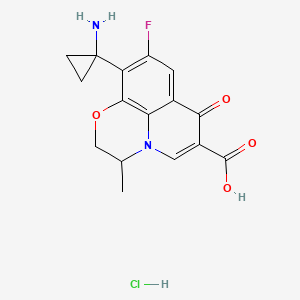
![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile](/img/structure/B12275496.png)
